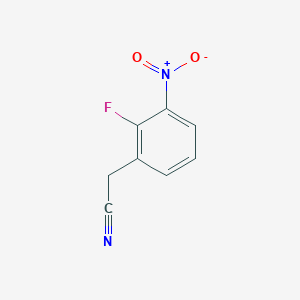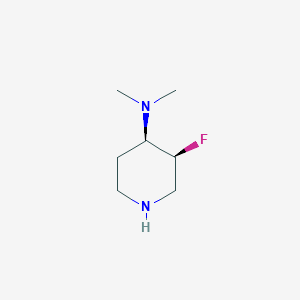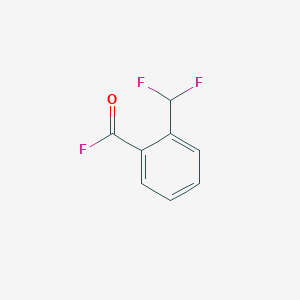
2-(Difluoromethyl)benzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzoyl fluoride is an organic compound characterized by the presence of a difluoromethyl group attached to a benzoyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzoyl fluoride typically involves the reaction of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions. This reaction produces gem-difluoroolefins in situ, which can be attacked by nucleophiles and further aromatized to form benzoyl fluorides . The reaction conditions are mild and do not require transition metal catalysis, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the described synthetic route provides a scalable approach that could be adapted for industrial applications, particularly due to its mild reaction conditions and broad substrate scope.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl fluoride group.
Oxidation and Reduction Reactions: While specific examples are not extensively documented, the compound’s structure suggests potential reactivity in oxidation and reduction processes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Basic conditions are often employed to facilitate these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzoyl fluoride has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)benzoyl fluoride exerts its effects involves the formation of strong carbon-fluorine bonds, which can influence the compound’s reactivity and stability. The difluoromethyl group can participate in hydrogen bonding, enhancing the compound’s ability to interact with biological targets . The specific molecular targets and pathways involved depend on the context of its application, particularly in medicinal chemistry.
Comparación Con Compuestos Similares
Benzoyl Fluoride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
Difluoromethylbenzene: Contains the difluoromethyl group but lacks the benzoyl fluoride moiety, leading to distinct chemical properties.
Uniqueness: 2-(Difluoromethyl)benzoyl fluoride is unique due to the combination of the difluoromethyl group and the benzoyl fluoride moiety. This combination imparts specific reactivity and stability, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
70093-44-6 |
|---|---|
Fórmula molecular |
C8H5F3O |
Peso molecular |
174.12 g/mol |
Nombre IUPAC |
2-(difluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H5F3O/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H |
Clave InChI |
KBJSVULHHRTFQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)F)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


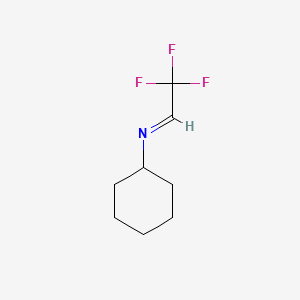
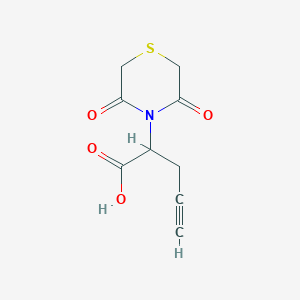
![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)
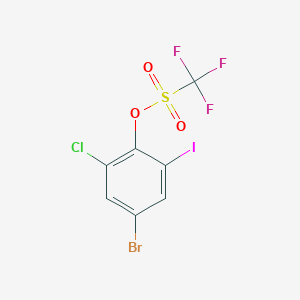
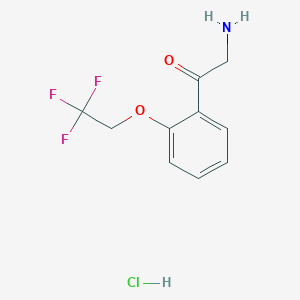
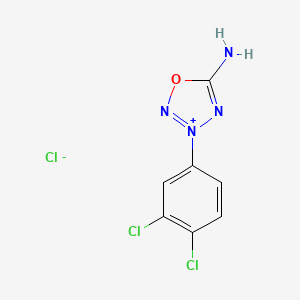
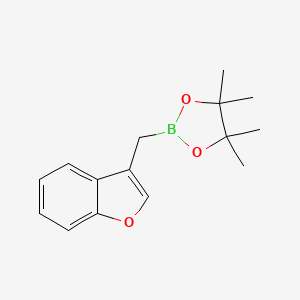
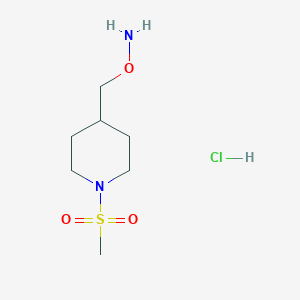
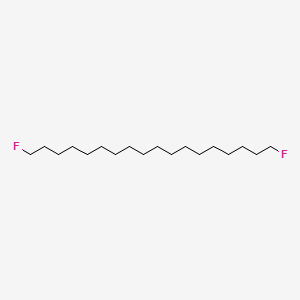

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)

